An In-depth Technical Guide to [2,4'-Bipyridine]-5-carbaldehyde and its Isomers for Researchers and Drug Development Professionals
An In-depth Technical Guide to [2,4'-Bipyridine]-5-carbaldehyde and its Isomers for Researchers and Drug Development Professionals
An Introduction to a Niche Yet Potentially Significant Bipyridine Isomer
This technical guide delves into the chemical and physical properties, synthesis, and potential applications of [2,4'-Bipyridine]-5-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific isomer, this document also provides a comprehensive overview of the well-characterized isomer, [2,2'-Bipyridine]-5-carbaldehyde, to serve as a valuable comparative reference.
[2,4'-Bipyridine]-5-carbaldehyde: The Elusive Isomer
[2,4'-Bipyridine]-5-carbaldehyde, identified by the CAS number 834881-87-7, represents a specific structural arrangement of the bipyridine scaffold. While its basic chemical information is established, extensive experimental data remains scarce in publicly available literature.
Physicochemical Properties
The fundamental properties of [2,4'-Bipyridine]-5-carbaldehyde are summarized in the table below. The lack of experimentally determined physical properties such as melting and boiling points highlights the need for further research on this particular isomer.
| Property | Value |
| CAS Number | 834881-87-7 |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | [2,4'-Bipyridine]-5-carbaldehyde |
| Canonical SMILES | C1=CN=C(C=C1)C2=CC=C(C=N2)C=O |
| InChI Key | GEINNMFZRYTRLI-UHFFFAOYSA-N |
A Comparative Analysis: The Well-Documented [2,2'-Bipyridine]-5-carbaldehyde
In contrast to its 2,4'- counterpart, [2,2'-Bipyridine]-5-carbaldehyde (CAS No. 179873-48-4) is a widely studied isomer with a wealth of available data. Its utility as a ligand in coordination chemistry and as a building block in organic synthesis is well-established.
Physicochemical Properties of the 2,2'-Isomer
The properties of [2,2'-Bipyridine]-5-carbaldehyde are detailed in the following table, offering a basis for comparison with the 2,4'- isomer.
| Property | Value |
| CAS Number | 179873-48-4 |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| Melting Point | 91.8-93.0 °C[1] |
| Boiling Point | 355.8±32.0 °C (Predicted)[1] |
| Density | 1.205±0.06 g/cm³ (Predicted)[1] |
| Appearance | Solid[2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen)[1] |
Safety and Handling
Experimental Protocols: Synthesis of Bipyridine Carbaldehydes
Detailed experimental protocols for the synthesis of [2,4'-Bipyridine]-5-carbaldehyde are not extensively reported. However, synthetic routes for the related and more common [2,2'-Bipyridine]-5,5'-dicarbaldehyde have been published, which can provide valuable insights for designing a synthesis for the 2,4'- isomer.
One reported method for the synthesis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde involves a two-step process starting from 5,5'-dimethyl-2,2'-bipyridine.[4][5] This involves an enamination reaction with Bredereck's reagent, followed by oxidative cleavage of the resulting enamine groups using sodium periodate.[4][5]
Another approach describes the synthesis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde from 5,5'-bis(methylbromo)-2,2'-bipyridine through bromination and subsequent hydrolysis.[2]
A general workflow for the synthesis of Schiff bases from 2,2'-bipyridyl-5,5'-dicarbaldehyde involves refluxing the dialdehyde with the desired amine in a suitable solvent like methanol, often with an acid catalyst.[2]
Applications in Research and Drug Development
Bipyridine scaffolds are of significant interest in drug design and development due to their ability to chelate metal ions and participate in various biological interactions. The aldehyde functionality on the bipyridine ring provides a versatile handle for further chemical modifications, making these compounds valuable precursors for more complex molecules.
While specific applications for [2,4'-Bipyridine]-5-carbaldehyde are not well-documented, the broader class of bipyridine derivatives has been explored for:
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Coordination Chemistry: Bipyridines are classic ligands for a wide range of metal ions, forming stable complexes with diverse catalytic and photophysical properties.[6] The aldehyde group can act as an additional coordination site or be modified post-complexation.[6]
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Organic Synthesis: The aldehyde group can undergo various transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form Schiff bases, imines, and other derivatives.[6] This makes bipyridine carbaldehydes key intermediates in the synthesis of complex organic frameworks.
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Materials Science: Formyl-substituted bipyridines are utilized in the development of advanced materials, including covalent organic frameworks (COFs) and materials for organic light-emitting diodes (OLEDs).[6]
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Drug Development: Bipyridine-containing compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents. The ability to form stable metal complexes is often crucial for their biological activity.
The potential drug development pathway for a bipyridine-based compound can be conceptualized as follows:
References
- 1. 2,2'-BIPYRIDINE-5-CARBALDEHYDE | 179873-48-4 [amp.chemicalbook.com]
- 2. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. Collection - New Synthetic Path to 2,2â-Bipyridine-5,5â-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane - Organic Letters - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. [2,2'-Bipyridine]-5-carbaldehyde | 179873-48-4 | Benchchem [benchchem.com]
